molecular formula C8H15F3N2O2 B15262258 5-Amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid

5-Amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid

Cat. No.: B15262258
M. Wt: 228.21 g/mol
InChI Key: CKWAUZMBYAYPFG-UHFFFAOYSA-N
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Description

5-Amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid is a synthetic organic compound characterized by the presence of amino, methylamino, and trifluoromethyl groups attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with trifluoromethyl groups, followed by the introduction of amino and methylamino functionalities. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

5-Amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-6-cyclohexyl-4-hydroxy-2-isopropylhexanoic acid
  • 4-[(tert-butoxycarbonyl)amino]butanoic acid

Uniqueness

5-Amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C8H15F3N2O2

Molecular Weight

228.21 g/mol

IUPAC Name

5-amino-6-(methylamino)-3-(trifluoromethyl)hexanoic acid

InChI

InChI=1S/C8H15F3N2O2/c1-13-4-6(12)2-5(3-7(14)15)8(9,10)11/h5-6,13H,2-4,12H2,1H3,(H,14,15)

InChI Key

CKWAUZMBYAYPFG-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC(CC(=O)O)C(F)(F)F)N

Origin of Product

United States

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